rac Cinacalcet-d3 Hydrochloride

Descripción general

Descripción

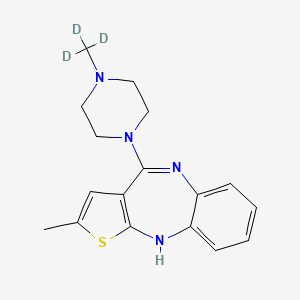

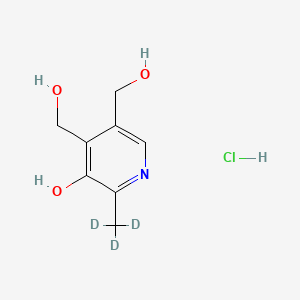

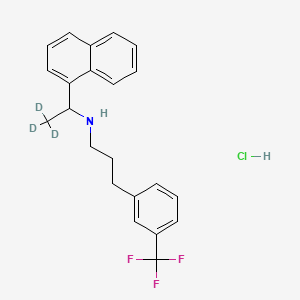

“rac Cinacalcet-d3 Hydrochloride” is a stable isotope labelled form of Cinacalcet Hydrochloride . It has a molecular formula of C22 2H3 H19 F3 N . Cl H and a molecular weight of 396.89 . It is used as a reference standard in pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “rac Cinacalcet-d3 Hydrochloride” is represented by the SMILES notation: Cl. [2H]C ( [2H]) ( [2H])C (NCCCc1cccc (c1)C (F) (F)F)c2cccc3ccccc23 . The IUPAC name is N- (2,2,2-trideuterio-1-naphthalen-1-ylethyl)-3- [3- (trifluoromethyl)phenyl]propan-1-amine;hydrochloride .Physical And Chemical Properties Analysis

“rac Cinacalcet-d3 Hydrochloride” has a molecular weight of 396.89 and an accurate mass of 396.1659 . It is stored at -20°C and shipped at room temperature .Aplicaciones Científicas De Investigación

Pharmacokinetics and Drug Interactions

Cinacalcet hydrochloride, as a calcimimetic, demonstrates significant interactions with cytochrome P450 enzymes, particularly CYP2D6. It has been found to be a potent inhibitor of CYP2D6, similar in potency to quinidine, influencing the pharmacokinetics of other drugs metabolized by this pathway. This interaction necessitates dosage adjustments for drugs with narrow therapeutic indices metabolized predominantly by CYP2D6 when administered concomitantly with cinacalcet (Nakashima et al., 2007). Cinacalcet's pharmacokinetics are dose-proportional and are not significantly affected by varying degrees of renal impairment, nor by demographic factors like age, sex, body weight, or race (Padhi & Harris, 2009).

Interaction with Ketoconazole

Cinacalcet's pharmacokinetic profile is notably altered when administered with ketoconazole, a potent CYP3A4 inhibitor. Co-administration leads to a considerable increase in cinacalcet exposure, highlighting the need for careful monitoring and potential dosage adjustments of cinacalcet when used with strong CYP3A4 inhibitors (Harris et al., 2007).

Alternative Calcimimetic Agents

Research on alternative calcimimetic agents like evocalcet shows their potential in managing secondary hyperparathyroidism in chronic kidney disease (CKD) with fewer gastrointestinal symptoms and less impact on cytochrome P450 isozymes, suggesting an improved safety profile compared to cinacalcet (Kawata et al., 2018).

Synthesis and Analytical Methods

The synthesis of cinacalcet involves several strategies, including amide formation, reductive amination, and nucleophilic substitution. These methods highlight the complex chemistry involved in producing this calcimimetic agent (Barniol-Xicota et al., 2016). Additionally, the development and validation of a high-performance thin-layer chromatographic (HPTLC) method for analyzing cinacalcet hydrochloride demonstrates the ongoing advancements in analytical techniques for this drug (Kamatham & Veeresham, 2019).

Clinical Efficacy and Mechanism of Action

Cinacalcet's efficacy in reducing plasma parathyroid hormone (PTH) levels in patients with secondary hyperparathyroidism is well-established. It acts by increasing the sensitivity of the calcium-sensing receptors in the parathyroid gland. This mechanism underlies its effectiveness in managing conditions like secondary hyperparathyroidism and parathyroid carcinoma (Mudhar, 1990). The drug's versatility is further demonstrated in its adjunctive use for hereditary 1,25‐dihydroxyvitamin D–resistant rickets (Srivastava & Alon, 2013).

Safety And Hazards

While specific safety and hazard information for “rac Cinacalcet-d3 Hydrochloride” is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Direcciones Futuras

The future directions of “rac Cinacalcet-d3 Hydrochloride” could be in the treatment of secondary hyperparathyroidism in patients with Chronic Kidney Disease who are on hemodialysis or peritoneal dialysis . It could also be used for the treatment of hypercalcemia in patients with parathyroid carcinoma .

Propiedades

IUPAC Name |

N-(2,2,2-trideuterio-1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANQWUQOEJZMLL-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675767 | |

| Record name | N-[1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac Cinacalcet-d3 Hydrochloride | |

CAS RN |

1185097-33-9 | |

| Record name | N-[1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.